molecular formula C13H20N2OS B12048877 N-(Piperidin-4-yl)-N-propylthiophene-2-carboxamide

N-(Piperidin-4-yl)-N-propylthiophene-2-carboxamide

Cat. No.: B12048877
M. Wt: 252.38 g/mol
InChI Key: HWIFMYOETBHSMP-UHFFFAOYSA-N
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Description

N-(Piperidin-4-yl)-N-propylthiophene-2-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-4-yl)-N-propylthiophene-2-carboxamide typically involves the reaction of piperidine derivatives with thiophene-2-carboxylic acid derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or ethyl acetate, and catalysts like palladium or nickel . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-yl)-N-propylthiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(Piperidin-4-yl)-N-propylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

N-(Piperidin-4-yl)-N-propylthiophene-2-carboxamide is unique due to its specific structure, which combines the piperidine moiety with a thiophene-2-carboxamide group. This unique structure may confer distinct biological activities and chemical properties compared to other piperidine derivatives .

Properties

Molecular Formula

C13H20N2OS

Molecular Weight

252.38 g/mol

IUPAC Name

N-piperidin-4-yl-N-propylthiophene-2-carboxamide

InChI

InChI=1S/C13H20N2OS/c1-2-9-15(11-5-7-14-8-6-11)13(16)12-4-3-10-17-12/h3-4,10-11,14H,2,5-9H2,1H3

InChI Key

HWIFMYOETBHSMP-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1CCNCC1)C(=O)C2=CC=CS2

Origin of Product

United States

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